(4-Aminopiperidin-4-yl)methanol
Overview
Description
“(4-Aminopiperidin-4-yl)methanol” is a chemical compound that has shown significant potential in various fields of research and industry. It is also known as “(4-amino-4-piperidinyl)methanol dihydrochloride” with a CAS Number of 412357-30-3 . The molecular weight of this compound is 203.11 .
Synthesis Analysis
The synthesis of piperidines by hydrogenation/reduction has been an effective and popular approach in recent years . The main substrates are substituted pyridines with both protected and unprotected nitrogen .
Molecular Structure Analysis
The molecular formula of “(4-Aminopiperidin-4-yl)methanol” is C6H14N2O. The Inchi Code is 1S/C6H14N2O.2ClH/c7-6 (5-9)1-3-8-4-2-6;;/h8-9H,1-5,7H2;2*1H .
Physical And Chemical Properties Analysis
“(4-Aminopiperidin-4-yl)methanol” has a molecular weight of 203.11 .
Scientific Research Applications
Biological Evaluation
Scientists actively evaluate the biological properties of synthetic and natural piperidines, including those derived from (4-Aminopiperidin-4-yl)methanol. These evaluations involve assessing factors such as binding affinity, selectivity, toxicity, and metabolic stability. Promising compounds may advance to preclinical and clinical studies.
References:
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937
- Enamine. (n.d.). (4-aminopiperidin-4-yl)methanol dihydrochloride
- Al-Majid, A. M., & Al-Mohizea, A. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1–8
Read the full article Enamine product details Read the review article
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include (4-aminopiperidin-4-yl)methanol, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with their targets in a variety of ways . For instance, some piperidine derivatives developed a stable hydrophobic interaction with the IKKb catalytic pocket . More research is needed to fully understand the specific interactions of (4-Aminopiperidin-4-yl)methanol with its targets.
Biochemical Pathways
Piperidine derivatives have been shown to affect a variety of biological pathways . For instance, piperidine derivatives have been used in anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant treatments . More research is needed to fully understand the specific biochemical pathways affected by (4-Aminopiperidin-4-yl)methanol.
properties
IUPAC Name |
(4-aminopiperidin-4-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-6(5-9)1-3-8-4-2-6/h8-9H,1-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURVCSIUFWCRBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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